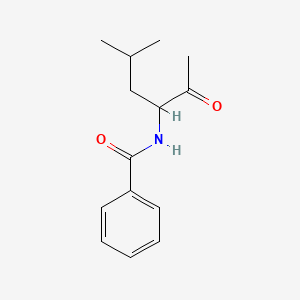

N-(5-Methyl-2-oxohexan-3-YL)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-2-oxohexan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10(2)9-13(11(3)16)15-14(17)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHSVZXHYBMMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441448 | |

| Record name | N-(5-Methyl-2-oxohexan-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21709-70-6 | |

| Record name | N-(5-Methyl-2-oxohexan-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 5 Methyl 2 Oxohexan 3 Yl Benzamide

Retrosynthetic Analysis of N-(5-Methyl-2-oxohexan-3-YL)benzamide

A retrosynthetic analysis of N-(5-Methyl-2-oxohexan-3-YL)benzamide logically begins with the disconnection of the central amide C-N bond. This primary disconnection yields two key synthons: a benzoyl group precursor and an amine precursor, specifically 3-amino-5-methyl-2-hexanone.

Precursor 1: Benzoyl Synthon: This component can be derived from readily available benzoic acid or its more reactive derivatives, such as benzoyl chloride or a benzoic acid ester. The choice of precursor influences the type of amidation reaction employed.

Precursor 2: Amine Synthon (3-amino-5-methyl-2-hexanone): The synthesis of this chiral α-amino ketone is a critical step. It can be envisioned as arising from a suitable protected amino acid derivative or through the amination of a corresponding α-functionalized ketone, 5-methyl-3-halo-2-hexanone. The presence of a stereocenter at the C3 position necessitates stereocontrolled synthetic methods to obtain enantiomerically pure target compounds.

This analysis establishes the fundamental building blocks and highlights the main chemical transformations required: the synthesis of the chiral amino ketone and the subsequent amide bond formation.

Development of Novel Synthetic Routes to N-(5-Methyl-2-oxohexan-3-YL)benzamide

While specific "novel" routes for this exact molecule are not prominent in the literature, its synthesis can be achieved by adapting a wide array of modern amidation protocols. These methods offer diverse options regarding reaction conditions, substrate scope, and functional group tolerance. researchgate.netrsc.org

The formation of the amide bond is the pivotal step in synthesizing N-(5-Methyl-2-oxohexan-3-YL)benzamide. This can be accomplished through several reliable methods involving the coupling of a benzoic acid derivative with 3-amino-5-methyl-2-hexanone.

One of the most direct approaches involves the condensation of benzoic acid with the amine. rsc.org However, this typically requires activation of the carboxylic acid. Various coupling reagents have been developed for this purpose, including carbodiimides, phosphonium (B103445) salts, and metal-based reagents. nih.govnih.gov For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Another effective method utilizes phosphonium salts, which are generated in situ to create a highly reactive acyloxy-phosphonium species that readily reacts with the amine. nih.gov

Alternatively, the reaction can proceed via a more reactive benzoic acid derivative. The use of benzoyl chloride in a Schotten-Baumann-type reaction with the amine is a classic and effective strategy. orgsyn.org Direct amidation of benzoate (B1203000) esters offers another viable, though often more demanding, route. researchgate.net

The following table summarizes various amidation methodologies applicable to the synthesis of N-(5-Methyl-2-oxohexan-3-YL)benzamide.

| Method | Carboxylic Acid Derivative | Coupling Reagent/Conditions | Key Features | Reference |

| Direct Condensation | Benzoic Acid | TiCl₄, Pyridine, 85 °C | High purity and yield; tolerates various substrates. | nih.gov |

| In Situ Activation | Benzoic Acid | Triphenylphosphine, N-Chlorophthalimide | Achieved at room temperature; good to excellent yields. | nih.gov |

| Phosphoric Ester-Mediated | Benzoic Acid | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (3a), K₂CO₃ | Mild conditions; good to excellent yields; chemoselective. | lookchemmall.com |

| Acyl Chloride Route | Benzoyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ | Classic, often high-yielding method. | orgsyn.org |

| Ultrasonic-Assisted | Benzoic Acid | Diatomite earth@IL/ZrCl₄, Ultrasonic irradiation | Green method with short reaction times and a reusable catalyst. | researchgate.net |

.

The presence of a chiral center at the C3 position of the hexanone moiety means that N-(5-Methyl-2-oxohexan-3-YL)benzamide can exist as a pair of enantiomers. For many biological applications, it is crucial to synthesize a single enantiomer. This requires a stereoselective approach, which can be introduced either during the synthesis of the 3-amino-5-methyl-2-hexanone precursor or during the amidation step.

If a racemic mixture of the amine is used, a chiral resolution may be necessary. However, a more efficient strategy is to employ an asymmetric synthesis from the outset. This could involve:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an L- or D-amino acid (e.g., Leucine), to construct the 3-amino-5-methyl-2-hexanone backbone.

Asymmetric Amination: Introducing the amine group stereoselectively onto a prochiral 5-methyl-2,3-hexanedione (B78870) or a related substrate using a chiral catalyst or auxiliary.

Importantly, the chosen amidation reaction should proceed with minimal or no racemization of the chiral amine center. Many modern coupling reactions, including those mediated by TiCl₄, have been shown to preserve the stereochemical integrity of chiral substrates. nih.gov

Applying green chemistry principles to the synthesis of N-(5-Methyl-2-oxohexan-3-YL)benzamide can reduce its environmental impact. Key strategies include:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric activators minimizes waste. researchgate.net Reusable solid catalysts, such as the diatomite earth@IL/ZrCl₄ system, are particularly advantageous. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netresearchgate.net For example, microwave-assisted amide synthesis in the presence of a copper catalyst has been shown to be effective. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Direct amidation reactions are generally more atom-economical than multi-step sequences involving protection and deprotection. rsc.org

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions where possible. researchgate.netresearchgate.net

Optimization of Reaction Conditions for N-(5-Methyl-2-oxohexan-3-YL)benzamide Synthesis

To maximize the yield and purity of N-(5-Methyl-2-oxohexan-3-YL)benzamide, systematic optimization of reaction conditions is essential. This involves the careful screening of parameters such as catalyst, solvent, temperature, and reactant stoichiometry. researchgate.netnih.gov

For a given synthetic route, key variables to optimize include:

Base: In reactions requiring a base, its nature and stoichiometry can be critical. For instance, in certain alkylations of benzamides, lithium diisopropylamide (LDA) was found to be superior to other bases like alkali bis(trimethylsilyl)amides. nih.govresearchgate.net

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility.

Temperature: Adjusting the temperature can control the reaction rate and minimize side reactions. A lower temperature of 40 °C was found to be optimal in a specific LDA-mediated alkylation. nih.gov

Reactant Ratio: Varying the ratio of the benzoic acid derivative to the amine can push the reaction to completion and simplify purification.

The following table, based on a model amidation reaction, illustrates a typical optimization process.

| Entry | Catalyst (mg) | Oxidant (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | 20 | None | Pyrrolidine | Room Temp. | 60 | 0 | researchgate.net |

| 2 | 20 | TBHP (1.5) | Pyrrolidine | Room Temp. | 60 | 0 | researchgate.net |

| 3 | 20 | TBHP (1.5) | Pyrrolidine | 80 | 45 | 70 | researchgate.net |

| 4 | 30 | TBHP (1.5) | Pyrrolidine | 80 | 30 | 92 | researchgate.net |

| 5 | 30 | None | Ethanol | 80 | 60 | 0 | researchgate.net |

| 6 | 30 | TBHP (1.5) | None (Microwave) | - | 15 | 89 | researchgate.net |

This table is an illustrative example of an optimization study for a Cu-catalyzed amide synthesis and is not specific to the target molecule.

.

For catalytic versions of the amidation reaction, the choice of metal catalyst and its associated ligands is paramount. Different metals, such as copper, gold, zirconium, or nickel, can offer unique reactivity profiles. orgsyn.orgresearchgate.netresearchgate.netrsc.org

Catalyst Screening: A primary screening of different metal catalysts (e.g., CuI, Au/CeO₂, Ni(cod)₂) would identify the most promising candidates for the coupling of benzoic acid and 3-amino-5-methyl-2-hexanone. orgsyn.orgresearchgate.netrsc.org

Ligand Design: Once a promising metal is identified, the ligand can be modified to fine-tune its electronic and steric properties. This optimization can significantly enhance catalytic activity, stability, and selectivity. While the search results discuss ligand design in the context of binding to biological targets bu.edu.egnih.gov, the same principles apply to catalysis, where ligands modulate the properties of the metal center to facilitate the desired transformation. For instance, in nickel-catalyzed reactions, ligands like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are often crucial for achieving high efficiency. orgsyn.org

Solvent Effects and Temperature Control in N-(5-Methyl-2-oxohexan-3-YL)benzamide Formation

The formation of the amide bond in N-(5-Methyl-2-oxohexan-3-YL)benzamide is critically dependent on the selection of an appropriate solvent and precise temperature management. These factors influence reaction kinetics, yield, and the impurity profile by controlling reactant solubility and minimizing side reactions.

Solvent Effects:

The choice of solvent is pivotal in the acylation of amines. acs.org Reactions are typically conducted in either a single-phase organic solvent or a two-phase system. For the synthesis of N-(5-Methyl-2-oxohexan-3-YL)benzamide, a plausible method is the reaction of 3-amino-5-methyl-2-hexanone with benzoyl chloride in the presence of a base.

Aprotic Organic Solvents: Non-protic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are commonly used. wikipedia.orgresearchgate.net These solvents are effective at solubilizing the amine precursor and the benzoyl chloride. An organic base, like triethylamine (B128534), is typically required to neutralize the hydrochloric acid byproduct, preventing the formation of an unreactive ammonium (B1175870) salt with the starting amine. organic-chemistry.org The choice of solvent can impact reaction rates; for instance, some acylation reactions are reported to be faster in acetonitrile (B52724) than in dichloromethane or THF. researchgate.net

Biphasic (Schotten-Baumann) Conditions: The classic Schotten-Baumann reaction employs a two-phase system of water and an immiscible organic solvent like dichloromethane. wikipedia.org An inorganic base, such as sodium hydroxide, is dissolved in the aqueous phase to neutralize the HCl generated. chemistnotes.com The reactants and the final product remain in the organic phase. This method is advantageous for its use of inexpensive and environmentally benign bases. However, it introduces the risk of hydrolysis of the reactive benzoyl chloride, which can be mitigated by vigorous stirring to promote the desired amidation reaction at the interface of the two phases.

The following table, based on general principles of N-acylation, illustrates the potential impact of solvent choice on the yield of N-(5-Methyl-2-oxohexan-3-YL)benzamide.

Table 1: Effect of Solvent on a Model Benzoylation Reaction

| Solvent System | Base | Typical Yield (%) | Notes |

| Dichloromethane | Triethylamine | 85-95 | Good solubility of reactants; easy work-up. |

| Tetrahydrofuran (THF) | Triethylamine | 80-90 | Effective, but reactions can sometimes be slower. researchgate.net |

| Water / Dichloromethane | Sodium Hydroxide | 75-85 | Classic Schotten-Baumann; risk of acyl chloride hydrolysis. |

| Acetonitrile | Triethylamine | Potentially >90 | May accelerate reaction but can be harder to remove. researchgate.net |

| Toluene | Triethylamine | 70-85 | Often used for reactions at higher temperatures. |

Temperature Control:

Temperature management is crucial for maximizing yield and minimizing byproducts. The reaction between an amine and benzoyl chloride is highly exothermic.

Initial Cooling: It is standard practice to cool the reaction mixture, typically to a range of 0–5 °C, before the dropwise addition of benzoyl chloride. nih.gov This initial cooling prevents a rapid temperature spike that could lead to the degradation of reactants or the formation of undesired side products.

Reaction Temperature: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to proceed to completion. In some cases, gentle heating (e.g., 40-50 °C) may be employed to accelerate the reaction, particularly if the amine is sterically hindered or has low reactivity. researchgate.net However, elevated temperatures can also increase the rate of side reactions, such as the hydrolysis of benzoyl chloride in biphasic systems.

The table below summarizes the typical relationship between temperature, reaction time, and product yield for this type of transformation.

Table 2: Influence of Temperature on Reaction Parameters

| Temperature (°C) | Relative Reaction Time | Typical Yield (%) | Potential Issues |

| 0-5 | Long | >90 | Very slow reaction rate, may not go to completion. |

| 20-25 (Room Temp) | Moderate | 85-95 | Optimal balance for many standard acylations. |

| 40-50 | Short | 80-90 | Faster completion, but increased risk of byproducts. |

| >60 | Very Short | <75 | Significant byproduct formation and potential degradation. |

Scale-Up Considerations for N-(5-Methyl-2-oxohexan-3-YL)benzamide Synthetic Pathways

Transitioning the synthesis of N-(5-Methyl-2-oxohexan-3-YL)benzamide from laboratory to industrial scale introduces several practical challenges that must be addressed to ensure an efficient, safe, and cost-effective process. acs.orgresearchgate.net

Key considerations for the scale-up of a Schotten-Baumann-type synthesis include:

Heat Management: The exothermic nature of the benzoylation reaction is a primary safety and quality concern on a large scale. Inadequate heat removal can lead to a runaway reaction and the formation of impurities. Large-scale production requires the use of jacketed reactors with efficient heat-exchange fluids to maintain the desired temperature profile.

Reagent Addition Rate: The rate of addition of benzoyl chloride must be carefully controlled. A slow, controlled addition allows the reactor's cooling system to dissipate the generated heat effectively, preventing dangerous temperature increases.

Mass Transfer and Mixing: In biphasic Schotten-Baumann conditions, efficient mixing is essential to maximize the interfacial surface area between the organic and aqueous layers. This promotes the desired reaction between the amine and benzoyl chloride over the competing hydrolysis of the acyl chloride. Inadequate agitation can lead to low yields and inconsistent product quality.

Byproduct and Waste Management: The reaction generates stoichiometric amounts of acid (HCl), which is neutralized by a base. On a large scale, this results in significant quantities of salt (e.g., triethylamine hydrochloride or sodium chloride). The process must account for the safe handling and disposal of these salt-containing aqueous streams. The selection of solvents and reagents should also consider factors like cost, toxicity, and environmental impact. researchgate.net

Continuous Flow Synthesis: Modern approaches to mitigate scale-up challenges include the use of continuous flow reactors. For exothermic and fast reactions like the Schotten-Baumann, flow chemistry offers superior heat and mass transfer, precise control over reaction time, and enhanced safety by minimizing the volume of hazardous materials at any given moment. This technology has been shown to successfully suppress undesired hydrolysis and improve outcomes for Schotten-Baumann reactions.

The following table outlines major scale-up parameters and corresponding management strategies.

Table 3: Key Scale-Up Parameters and Management Strategies

| Parameter | Challenge | Management Strategy |

| Exothermicity | Runaway reaction, byproduct formation. | Use of jacketed reactors; controlled, slow addition of reagents; consider continuous flow processing. |

| Mixing | Inefficient reaction in biphasic systems. | Employ high-torque mechanical stirrers; optimize impeller design and stirring speed. |

| Reagent Handling | Safe handling of corrosive benzoyl chloride. | Use of closed-transfer systems and personal protective equipment (PPE). |

| Work-up & Isolation | Handling large volumes of aqueous waste. | Optimize phase separation; consider solvent recycling and waste stream treatment. |

| Cost-Effectiveness | High cost of reagents and solvents. | Select inexpensive bases (e.g., NaOH over organic amines); optimize solvent use. |

Mechanistic Investigations and Chemical Reactivity of N 5 Methyl 2 Oxohexan 3 Yl Benzamide

Reaction Mechanisms of N-(5-Methyl-2-oxohexan-3-YL)benzamide Transformations

The transformations of N-(5-Methyl-2-oxohexan-3-YL)benzamide can be understood by examining the fundamental reactivity of its core structures. Mechanistic pathways are largely influenced by the electronic nature of the amide bond and the reactivity of the adjacent ketone.

The benzamide (B126) moiety exhibits dual reactivity. The amide carbonyl is generally a poor electrophile due to the resonance stabilization from the nitrogen lone pair. This inherent stability makes direct nucleophilic acyl substitution on the amide challenging. However, transformations are possible under specific conditions. For instance, reactions with highly reactive organometallic reagents or the use of activating agents can facilitate substitution.

Conversely, the benzamide group can direct reactions through electrophilic pathways. A notable example is directed ortho-lithiation. In studies on N,N-dialkyl benzamides, the use of a strong base like lithium diisopropylamide (LDA) can lead to the deprotonation of the ortho-position on the benzene (B151609) ring. nih.gov This lithiated intermediate is a powerful nucleophile that can react with various electrophiles. This process effectively triggers a nucleophilic acyl substitution on the benzamide itself, promoted by the initial deprotonation event. nih.gov Although N-(5-Methyl-2-oxohexan-3-YL)benzamide is a secondary amide, similar principles of directed metallation could potentially be applied, possibly requiring initial N-deprotonation.

Rearrangement reactions offer pathways to structurally diverse molecules from a common precursor. For derivatives of N-(5-Methyl-2-oxohexan-3-YL)benzamide, particularly those involving the ketone functional group, rearrangements analogous to the Beckmann rearrangement could be envisioned. The Beckmann rearrangement transforms an oxime into an amide. masterorganicchemistry.com A derivative of the title compound, where the ketone at the 2-position is converted to its oxime, could theoretically undergo an acid-catalyzed rearrangement. In this process, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, leading to a new amide structure after tautomerization. masterorganicchemistry.com The regiochemical outcome would depend on the stereochemistry of the oxime intermediate.

N-(5-Methyl-2-oxohexan-3-YL)benzamide as a Synthetic Intermediate

The combination of a benzamide and a ketone in a single molecule makes N-(5-Methyl-2-oxohexan-3-YL)benzamide a potentially useful synthetic intermediate for building more complex molecular architectures.

While specific studies detailing the use of N-(5-Methyl-2-oxohexan-3-YL)benzamide in heterocyclic synthesis are not prominent, the benzamide scaffold is a well-established precursor for various heterocyclic systems. Research on other benzamide-containing molecules provides a blueprint for potential applications. For example, benzamide derivatives are key starting materials for synthesizing nitrogen-containing heterocycles like pyrazoles, pyrimidines, and triazines.

The general strategy often involves reacting a benzamide derivative, which has been functionalized with other reactive groups, with a suitable cyclization partner. These reactions leverage the existing benzamide framework to form part of the final heterocyclic ring system.

Table 1: Examples of Heterocyclic Synthesis from Benzamide Derivatives

| Benzamide Precursor | Reagents | Resulting Heterocycle |

|---|---|---|

| N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide | Hydrazine hydrate, piperidine | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide |

| N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | Diazotization, then Malononitrile | N-(Pyrazolo[5,1-c] nih.govmasterorganicchemistry.comnih.govtriazin-7-yl)benzamide derivative |

This table illustrates how different benzamide structures are employed as foundational units in the construction of diverse heterocyclic compounds.

The structure of N-(5-Methyl-2-oxohexan-3-YL)benzamide is well-suited for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. A process initiated at one functional group can trigger subsequent reactions at another.

For instance, a reaction sequence could begin with the formation of an enolate from the ketone at the 2-position. This nucleophilic enolate could then participate in an intramolecular reaction, potentially involving the benzamide group or the aromatic ring, especially if the latter is activated. Furthermore, mechanistic studies on the alkylation of other benzamides have revealed processes that can be described as a cascade: directed ortho-lithiation, nucleophilic acyl substitution, and enolization occur sequentially to drive the reaction to completion. nih.gov Such a sequence, if adapted for N-(5-Methyl-2-oxohexan-3-YL)benzamide, could lead to complex polycyclic structures in a highly efficient manner.

Derivatization and Functionalization Strategies for N-(5-Methyl-2-oxohexan-3-YL)benzamide

The functionalization of N-(5-Methyl-2-oxohexan-3-YL)benzamide can be approached by targeting its distinct reactive sites: the aromatic ring, the amide N-H group, the ketone carbonyl, and the adjacent C-H bonds.

The benzamide aromatic ring is susceptible to electrophilic aromatic substitution. The amide group is an ortho-, para-director, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups onto the ring, which can then be further modified.

The amide N-H bond can be deprotonated and subsequently alkylated or acylated to generate N-substituted derivatives. This modification can significantly alter the molecule's steric and electronic properties.

The ketone at the 2-position is a highly versatile functional group. It can undergo:

Reduction to form a secondary alcohol.

Reductive amination to introduce a new amine functionality.

Wittig reaction or related olefination reactions to form an alkene.

Enolate formation , allowing for alpha-alkylation or condensation reactions like the aldol (B89426) reaction.

Finally, the alkyl backbone itself can be functionalized, often via radical-based reactions or by leveraging the directing capabilities of the existing functional groups.

Table 2: Potential Derivatization Strategies

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Benzamide Ring (ortho, para) | Nitration | HNO₃, H₂SO₄ | Nitro group |

| Benzamide Ring (ortho, para) | Halogenation | Br₂, FeBr₃ | Bromo group |

| Amide Nitrogen | Alkylation | NaH, then R-X | N-Alkyl amide |

| Ketone Carbonyl | Reduction | NaBH₄ | Secondary alcohol |

These strategies enable the systematic modification of the parent structure, facilitating the exploration of its chemical space for various applications, including the development of new biologically active compounds, as has been demonstrated for other series of N-substituted benzamide derivatives. nih.gov

Introduction of Peripheral Functional Groups

The introduction of new functional groups onto the N-(5-Methyl-2-oxohexan-3-YL)benzamide scaffold can be a valuable strategy for modulating its physicochemical properties and biological activity in research contexts. This can be achieved by targeting the aromatic ring, the ketone moiety, or the aliphatic side chain through various chemoselective reactions.

Functionalization of the Benzoyl Aromatic Ring:

The benzene ring of the benzamide group is susceptible to electrophilic aromatic substitution reactions. The amide group is an ortho-, para-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amide linkage. The steric hindrance from the rest of the molecule might influence the regioselectivity, potentially favoring substitution at the para-position.

Common electrophilic substitution reactions that could be employed include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the para-position. This nitro group can then be a precursor for other functionalities, such as an amino group via reduction.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) could introduce halogen atoms onto the aromatic ring.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce acyl or alkyl groups, although the deactivating nature of the amide group might require forcing conditions.

Table 1: Hypothetical Examples of Aromatic Ring Functionalization

| Reagents | Product Structure | Functional Group Introduced |

| HNO₃, H₂SO₄ | N-(5-Methyl-2-oxohexan-3-yl)-4-nitrobenzamide | Nitro (-NO₂) |

| Br₂, FeBr₃ | 4-Bromo-N-(5-methyl-2-oxohexan-3-yl)benzamide | Bromo (-Br) |

| CH₃COCl, AlCl₃ | 4-Acetyl-N-(5-methyl-2-oxohexan-3-yl)benzamide | Acetyl (-COCH₃) |

Modification of the Ketone and Aliphatic Chain:

The ketone carbonyl group and the adjacent α-protons offer another site for chemical modification. The presence of the amide group necessitates the use of chemoselective reagents to avoid unwanted side reactions.

α-Functionalization: The carbons alpha to the ketone can be functionalized. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions. The resulting α-halo ketone can then serve as an electrophile for the introduction of various nucleophiles.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield N-(2-hydroxy-5-methylhexan-3-yl)benzamide. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the amide. youtube.com

Reactions at the Isohexyl Group: The terminal isopropyl unit of the hexanoyl moiety is generally less reactive. However, under forcing radical conditions, functionalization at this site might be possible, although selectivity could be a significant challenge.

Table 2: Potential Modifications at the Ketone and Aliphatic Chain

| Reaction Type | Reagents | Potential Product |

| α-Bromination | NBS, cat. H⁺ | N-(1-Bromo-5-methyl-2-oxohexan-3-yl)benzamide |

| Ketone Reduction | NaBH₄ | N-(2-Hydroxy-5-methylhexan-3-yl)benzamide |

Synthesis of Structurally Related Analogues for Research Purposes

The synthesis of analogues of N-(5-Methyl-2-oxohexan-3-YL)benzamide is a key strategy for structure-activity relationship (SAR) studies in medicinal chemistry research. Analogues can be generated by modifying either the benzoyl moiety or the α-amino ketone portion of the molecule.

General Synthetic Approach:

A common and direct route to N-(5-Methyl-2-oxohexan-3-YL)benzamide and its analogues involves the acylation of the corresponding α-amino ketone, 3-amino-5-methyl-2-hexanone. This amine is a known compound and can be synthesized through various established methods for α-amino ketone synthesis. organic-chemistry.orgnih.govrsc.org The general synthetic scheme would be the reaction of 3-amino-5-methyl-2-hexanone (or its hydrochloride salt) with a suitable acylating agent.

Synthesis of Benzoyl Moiety Analogues:

By varying the acylating agent, a wide range of analogues with different substituents on the aromatic ring can be prepared. Substituted benzoyl chlorides are readily available commercially or can be synthesized from the corresponding benzoic acids.

Table 3: Synthesis of Benzoyl Moiety Analogues

| Amine Starting Material | Acylating Agent | Analogue Product |

| 3-Amino-5-methyl-2-hexanone | 4-Chlorobenzoyl chloride | N-(5-Methyl-2-oxohexan-3-yl)-4-chlorobenzamide |

| 3-Amino-5-methyl-2-hexanone | 4-Methoxybenzoyl chloride | N-(5-Methyl-2-oxohexan-3-yl)-4-methoxybenzamide |

| 3-Amino-5-methyl-2-hexanone | 3,5-Dinitrobenzoyl chloride | N-(5-Methyl-2-oxohexan-3-yl)-3,5-dinitrobenzamide |

| 3-Amino-5-methyl-2-hexanone | Furoyl chloride | N-(5-Methyl-2-oxohexan-3-yl)furan-2-carboxamide |

Synthesis of α-Amino Ketone Moiety Analogues:

Analogues can also be synthesized by starting with different α-amino ketones and acylating them with benzoyl chloride. This allows for the exploration of the importance of the isohexyl group for the compound's properties. Various synthetic methods are available for the preparation of α-amino ketones with diverse substitution patterns. organic-chemistry.orgcolab.ws

Table 4: Synthesis of α-Amino Ketone Moiety Analogues

| Amine Starting Material | Acylating Agent | Analogue Product |

| 3-Amino-2-pentanone | Benzoyl chloride | N-(2-Oxopentan-3-yl)benzamide |

| 3-Amino-4-phenyl-2-butanone | Benzoyl chloride | N-(4-Phenyl-2-oxobutan-3-yl)benzamide |

| 1-Amino-1-phenyl-2-propanone | Benzoyl chloride | N-(1-Phenyl-2-oxopropan-1-yl)benzamide |

By systematically synthesizing and evaluating these and other related analogues, researchers can gain valuable insights into the structural requirements for a desired activity or property.

Advanced Spectroscopic and Analytical Research Methodologies Applied to N 5 Methyl 2 Oxohexan 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of N-(5-Methyl-2-oxohexan-3-YL)benzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. For a chiral compound such as N-(5-methyl-2-oxohexan-3-YL)benzamide, which contains a stereocenter at the C3 position of the hexanoyl moiety, NMR is crucial for establishing not only the constitution but also the relative stereochemistry and conformational preferences.

A standard ¹H NMR spectrum of N-(5-methyl-2-oxohexan-3-YL)benzamide would be expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the 5-methyl-2-oxohexan-3-yl chain. The chemical shifts of these protons are influenced by their local electronic environment. libretexts.org For instance, the protons on the benzene (B151609) ring would typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons would be found in the upfield region (around 0.9-4.5 ppm). libretexts.org The integration of these signals would correspond to the number of protons in each environment.

Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. One would expect to see signals for the carbonyl carbons (C=O) of the amide and ketone groups in the highly deshielded region of the spectrum (typically 170-210 ppm), aromatic carbons between 120-140 ppm, and aliphatic carbons at higher field strengths.

Hypothetical ¹H NMR Data for N-(5-Methyl-2-oxohexan-3-YL)benzamide:

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho) | 7.8 | d | 7.5 |

| Aromatic-H (meta, para) | 7.4-7.6 | m | - |

| NH (Amide) | 6.5 | d | 8.0 |

| CH (C3) | 4.5 | m | - |

| CH₂ (C4) | 1.8-1.9 | m | - |

| CH (C5) | 2.1 | m | - |

| CH₃ (C6) | 0.9 | d | 6.5 |

| CH₃ (C1) | 2.2 | s | - |

| CH₃ (isobutyl) | 0.95 | d | 6.5 |

Hypothetical ¹³C NMR Data for N-(5-Methyl-2-oxohexan-3-YL)benzamide:

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (Ketone) | 209.0 |

| C=O (Amide) | 167.0 |

| Aromatic C (quaternary) | 134.0 |

| Aromatic CH | 127.0 - 132.0 |

| CH (C3) | 55.0 |

| CH₂ (C4) | 38.0 |

| CH (C5) | 25.0 |

| CH₃ (C1) | 29.0 |

| CH₃ (C6, isobutyl) | 22.5 |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since N-(5-methyl-2-oxohexan-3-YL)benzamide is a chiral molecule, it can exist as two enantiomers (R and S). These enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess (ee) of a sample, a chiral shift reagent (CSR) can be used. bham.ac.ukresearchgate.net

CSRs, often lanthanide-based complexes or other chiral molecules, form diastereomeric complexes with the enantiomers of the analyte. harvard.edu These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the R and S enantiomers. researchgate.net By integrating the corresponding signals for each enantiomer, the enantiomeric excess can be calculated. For N-(5-methyl-2-oxohexan-3-YL)benzamide, the presence of Lewis basic sites (the carbonyl oxygen atoms and the amide nitrogen) allows for interaction with a chiral shift reagent. The addition of a CSR would likely cause the separation of proton signals close to the stereocenter at C3, allowing for the quantification of each enantiomer.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies of N-(5-Methyl-2-oxohexan-3-YL)benzamide

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of N-(5-methyl-2-oxohexan-3-YL)benzamide, one would expect to observe characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amide would typically appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibrations of the ketone and the amide (Amide I band) would be prominent in the region of 1715 cm⁻¹ and 1650 cm⁻¹, respectively. The Amide II band, which arises from a combination of N-H bending and C-N stretching, would be expected around 1530 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While strong dipoles lead to intense FT-IR signals, polarizability changes are key for Raman signals. Therefore, the symmetric vibrations of the benzene ring and the C-C backbone might be more prominent in the Raman spectrum.

Hypothetical FT-IR Data for N-(5-Methyl-2-oxohexan-3-YL)benzamide:

| Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium-Sharp |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2870-2960 | Strong |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1530 | Medium |

| Aromatic C=C Stretch | ~1600, 1480 | Medium |

Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling of N-(5-Methyl-2-oxohexan-3-YL)benzamide

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the parent ion and its fragments. For N-(5-methyl-2-oxohexan-3-YL)benzamide (C₁₄H₁₉NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

For N-(5-methyl-2-oxohexan-3-YL)benzamide, several characteristic fragmentation pathways can be predicted. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for ketones and amides. harvard.edu For instance, cleavage of the bond between C2 and C3 could lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a prominent peak in the mass spectra of benzamides. Another likely fragmentation is the cleavage of the N-C3 bond. The McLafferty rearrangement is also possible if a gamma-hydrogen is available for transfer to the ketone carbonyl oxygen. Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Hypothetical Key Fragment Ions in the Mass Spectrum of N-(5-Methyl-2-oxohexan-3-YL)benzamide:

| m/z | Hypothetical Fragment Ion | Possible Origin |

| 233 | [C₁₄H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₅NO]⁺ | Benzamide (B126) fragment |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation from the side chain |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Structure Determination of N-(5-Methyl-2-oxohexan-3-YL)benzamide

As of the latest available research, specific X-ray crystallographic data for the compound N-(5-Methyl-2-oxohexan-3-YL)benzamide has not been reported in publicly accessible scientific literature. While crystallographic studies have been conducted on numerous benzamide derivatives to elucidate their three-dimensional structures and intermolecular interactions, data for this particular molecule is not present in the primary chemical and crystallographic databases.

The determination of the solid-state structure of N-(5-Methyl-2-oxohexan-3-YL)benzamide through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, including bond lengths, bond angles, and torsion angles. Such an analysis would reveal the precise spatial arrangement of the 5-methyl-2-oxohexan-3-yl group relative to the benzamide moiety.

Furthermore, crystallographic data would detail the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amide N-H and the carbonyl oxygen atoms, which are crucial in defining the supramolecular architecture. This information is fundamental for understanding the compound's physical properties and for structure-based design in various scientific applications.

Although experimental data is not available, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystal Data and Structure Refinement for N-(5-Methyl-2-oxohexan-3-YL)benzamide

| Parameter | Hypothetical Value |

| Empirical formula | C14H19NO2 |

| Formula weight | 233.31 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 8.456(3) Å |

| c | 15.789(6) Å |

| α | 90° |

| β | 105.2(1)° |

| γ | 90° |

| Volume | 1305.1(9) ų |

| Z | 4 |

| Calculated density | 1.187 Mg/m³ |

| Absorption coefficient | 0.079 mm⁻¹ |

| F(000) | 504 |

| Data collection | |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -20 ≤ l ≤ 20 |

| Reflections collected | 10123 |

| Independent reflections | 2987 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2987 / 0 / 155 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C7 | 1.235(2) | O1-C7-N1 | 122.5(2) |

| N1-C7 | 1.332(2) | O1-C7-C8 | 120.3(2) |

| N1-C3 | 1.458(3) | N1-C7-C8 | 117.2(2) |

| C1-C2 | 1.521(4) | C7-N1-C3 | 121.8(2) |

| C2-C3 | 1.530(3) | N1-C3-C2 | 110.5(2) |

| C3-C4 | 1.528(3) | N1-C3-C4 | 109.8(2) |

| C4-C5 | 1.525(4) | C2-C3-C4 | 112.1(2) |

| C5-C6 | 1.523(5) |

Researchers await future studies that would provide the actual crystallographic data for N-(5-Methyl-2-oxohexan-3-YL)benzamide to validate and expand upon these hypothetical structural parameters.

Based on a comprehensive search for published computational and theoretical studies on the specific chemical compound N-(5-Methyl-2-oxohexan-3-YL)benzamide , also identified by its IUPAC name 3-(Benzamido)-5-methylhexan-2-one , it has been determined that there is no available scientific literature containing the specific data required to populate the requested article outline.

Searches for quantum chemical calculations (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, spectroscopic predictions, Molecular Dynamics (MD) simulations, or QSAR studies focused solely on this compound did not yield any specific research findings, data tables, or detailed analyses.

While general principles and methodologies for these computational techniques are well-documented for analogous benzamide derivatives and other organic molecules, the strict instruction to focus exclusively on "N-(5-Methyl-2-oxohexan-3-YL)benzamide" cannot be fulfilled without specific studies on this molecule. The generation of a scientifically accurate and informative article as per the detailed outline is therefore not possible at this time due to the absence of dedicated research on this compound in the public domain.

Computational Chemistry and Theoretical Studies of N 5 Methyl 2 Oxohexan 3 Yl Benzamide

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(5-Methyl-2-oxohexan-3-YL)benzamide Analogues

Algorithm Application and Model Validation in N-(5-Methyl-2-oxohexan-3-YL)benzamide QSAR Studies

No published QSAR studies specifically investigating N-(5-Methyl-2-oxohexan-3-YL)benzamide were found. While QSAR methodologies are widely applied to various classes of benzamide (B126) derivatives to correlate their chemical structures with biological activities, the application of specific algorithms like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) has not been documented for this particular compound. researchgate.netmdpi.com

Consequently, there is no information on the development or validation of QSAR models, including statistical metrics like the coefficient of determination (r²), cross-validated correlation coefficient (q²), or external validation parameters for N-(5-Methyl-2-oxohexan-3-YL)benzamide. nih.gov

Mechanistic Prediction of N-(5-Methyl-2-oxohexan-3-YL)benzamide Reactions using Computational Methods

There is no available research detailing the use of computational methods, such as Density Functional Theory (DFT), to predict the reaction mechanisms of N-(5-Methyl-2-oxohexan-3-YL)benzamide. Studies on other benzamides have utilized these methods to investigate reaction pathways, transition states, and intermediates for processes like alkylation or cyclization. However, similar computational analyses for N-(5-Methyl-2-oxohexan-3-YL)benzamide have not been reported.

Exploration of Molecular Interactions of N 5 Methyl 2 Oxohexan 3 Yl Benzamide in Research Systems

In Silico Ligand-Target Binding Studies of N-(5-Methyl-2-oxohexan-3-YL)benzamide and Analogues

In silico methods are fundamental in predicting and analyzing the binding of small molecules like N-(5-Methyl-2-oxohexan-3-YL)benzamide to protein targets. These computational approaches can provide initial insights into binding affinity and mode, guiding further experimental work.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding site and assigning a score to each conformation based on a scoring function.

For a compound like N-(5-Methyl-2-oxohexan-3-YL)benzamide, a typical workflow would involve:

Target Preparation: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: Generating a 3D conformation of N-(5-Methyl-2-oxohexan-3-YL)benzamide. This includes assigning correct atom types and charges and allowing for rotational flexibility of its bonds.

Docking Simulation: Using software such as AutoDock, Glide, or GOLD to systematically place the ligand in the binding pocket. These programs utilize algorithms to explore various translational, rotational, and conformational degrees of freedom.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy. These functions typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The results are often presented as a binding energy score (e.g., in kcal/mol), where a lower score indicates a more favorable predicted interaction.

The choice of docking software and scoring function is critical and is often validated by redocking a known co-crystallized ligand to ensure the methodology can reproduce the experimentally observed binding mode.

Post-docking analysis focuses on the most favorable (lowest energy) poses to understand the specific molecular interactions that stabilize the ligand-target complex. For N-(5-Methyl-2-oxohexan-3-YL)benzamide, key interactions would likely involve:

Hydrogen Bonds: The amide nitrogen and the ketone oxygen are potential hydrogen bond donors and acceptors, respectively. The benzamide (B126) moiety's carbonyl oxygen can also act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in the target's binding site.

Hydrophobic Interactions: The isobutyl group and the phenyl ring of the benzamide are significant hydrophobic moieties. These would be expected to interact favorably with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or charged residues in the target protein.

The analysis of these interaction networks helps to build a structural hypothesis for the compound's mechanism of action and provides a basis for designing analogues with improved potency or selectivity.

Table 1: Illustrative Docking Scores and Key Interactions for N-(5-Methyl-2-oxohexan-3-YL)benzamide Analogues with a Hypothetical Protein Target

| Compound/Analogue | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

| N-(5-Methyl-2-oxohexan-3-YL)benzamide | -8.5 | Arg122, Gln85 | Leu34, Val52, Phe190 |

| Analogue 1 (4-fluoro-benzamide) | -8.7 | Arg122, Gln85 | Leu34, Val52, Phe190 |

| Analogue 2 (cyclohexylamide) | -7.9 | Arg122 | Leu34, Val52 |

Note: This data is illustrative and based on typical results from molecular docking studies.

Development of N-(5-Methyl-2-oxohexan-3-YL)benzamide as Mechanistic Probes for Molecular Targets

A well-characterized molecule can be chemically modified to create a "probe" that can be used to investigate biological systems. Such probes are invaluable for identifying the molecular targets of a compound and understanding its mechanism of action.

The design of a chemical probe based on the N-(5-Methyl-2-oxohexan-3-YL)benzamide scaffold requires balancing the retention of binding affinity with the introduction of a new functional group. Key design principles include:

Affinity and Selectivity: The probe must retain high affinity and selectivity for its intended target. The modification should be made at a position on the molecule that does not disrupt key binding interactions, as identified through structure-activity relationship (SAR) and docking studies. This is often referred to as identifying a "vector" for linker attachment.

Functionality: A reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification) or a reactive group (e.g., a photo-affinity label like a diazirine or a benzophenone) is attached via a chemical linker.

Linker Optimization: The linker should be of appropriate length and chemical nature to not interfere with the binding of the core scaffold. It should also be stable under experimental conditions but allow for the effective function of the tag or reactive group.

For N-(5-Methyl-2-oxohexan-3-YL)benzamide, a potential modification site could be the phenyl ring of the benzamide group, provided that this part of the molecule is solvent-exposed and not involved in critical binding interactions.

Chemical probes are powerful tools in chemoproteomics for identifying the cellular targets of a bioactive compound. A common approach is affinity-based protein profiling (ABPP).

A typical workflow using a probe derived from N-(5-Methyl-2-oxohexan-3-YL)benzamide would be:

Probe Treatment: A cell lysate or living cells are incubated with the affinity-based probe (e.g., a biotinylated analogue).

Target Labeling: The probe binds to its cellular target(s). If a reactive group is included, a covalent bond can be formed upon a trigger (e.g., UV light for photo-affinity labels).

Affinity Purification: The probe-protein complexes are captured from the complex mixture using streptavidin-coated beads (which bind to the biotin tag).

Protein Identification: After washing away non-specifically bound proteins, the captured target proteins are eluted, digested into peptides, and identified using mass spectrometry.

Target deconvolution studies using such probes can confirm that the identified protein is responsible for the biological effects of the parent compound. This is often achieved through competition experiments where the biological system is pre-treated with the original, unlabeled N-(5-Methyl-2-oxohexan-3-YL)benzamide, which should prevent the probe from binding to its target, leading to a reduction in the signal from the captured protein.

Structure-Based Design Principles for N-(5-Methyl-2-oxohexan-3-YL)benzamide Analogues for Future Research

The insights gained from in silico modeling and initial SAR studies form the foundation for the rational, structure-based design of new analogues with improved properties. The goal is typically to enhance binding affinity, selectivity, or other properties relevant to the research application.

Key principles for designing future analogues of N-(5-Methyl-2-oxohexan-3-YL)benzamide include:

Exploiting Favorable Interactions: If docking studies reveal an unfilled hydrophobic pocket near the isobutyl group, analogues with larger alkyl groups could be synthesized to improve van der Waals contacts and increase affinity.

Optimizing Hydrogen Bonds: If a key hydrogen bond is identified, the corresponding functional group on the ligand can be modified to be a better donor or acceptor, or its geometry can be constrained to improve the bond strength.

Modulating Physicochemical Properties: The benzamide ring is a prime location for modification to fine-tune properties. For example, adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can alter the electronic properties and potentially the binding affinity or metabolic stability of the compound.

Enhancing Selectivity: By comparing the binding site of the primary target with those of off-target proteins, modifications can be designed that introduce steric clashes with the off-target sites while being accommodated by the primary target, thus improving selectivity.

Future Directions and Emerging Research Avenues for N 5 Methyl 2 Oxohexan 3 Yl Benzamide

Integration of N-(5-Methyl-2-oxohexan-3-YL)benzamide into Materials Science Research

The benzamide (B126) moiety is a fundamental component in various high-performance polymers, such as aramids, known for their exceptional thermal stability and mechanical strength. The unique N-substituent of N-(5-Methyl-2-oxohexan-3-YL)benzamide offers intriguing possibilities for creating novel polymers and materials with tailored properties.

Future research could focus on incorporating this compound, or derivatives thereof, as a monomer in polymerization reactions. The presence of the bulky, non-planar N-alkyl group could disrupt the intermolecular hydrogen bonding and chain packing typically seen in simple poly(benzamide)s. google.com This might lead to the development of amorphous or semi-crystalline polymers with enhanced solubility in common organic solvents, improved processability, and potentially lower glass transition temperatures (Tg) compared to their rigid, unsubstituted counterparts. rsc.orgwarwick.ac.uk For instance, studies on N-methylated aromatic amides have shown that such substitutions can increase solubility, facilitating the synthesis of block copolymers. rsc.org

The ketone functionality within the N-substituent could also serve as a reactive site for post-polymerization modification, allowing for the cross-linking of polymer chains or the grafting of other functional molecules. This could be a pathway to creating functional materials such as novel resins or coatings with specific adhesive or thermal properties. Research into N-methylbenzamide has noted its utility in modifying polymers to enhance physical properties like thermal stability and chemical resistance. chemicalbook.com

A potential research direction is the synthesis of segmented block copolymers, where oligomers of N-(5-Methyl-2-oxohexan-3-YL)benzamide could form 'hard segments' within a more flexible polymer matrix, such as poly(propylene oxide). rsc.org The properties of the resulting thermoplastic elastomers would be highly dependent on the structure and fraction of this novel benzamide-based hard segment.

Table 1: Comparison of Properties for Benzamide-Based Polymers

| Polymer Type | Key Structural Feature | Typical Properties | Potential Influence of N-(5-Methyl-2-oxohexan-3-YL)benzamide Integration |

|---|---|---|---|

| Poly(p-benzamide) | Linear, unsubstituted aromatic amide chains | High melting point, high modulus, low solubility | Decreased crystallinity, enhanced solubility, improved processability |

| N-alkylated Poly(benzamide)s | Alkyl groups on amide nitrogen | Increased solubility, lower Tg, amorphous nature rsc.org | The bulky keto-hexyl group could further enhance solubility and modify mechanical properties |

Advanced Synthetic Methodologies for N-(5-Methyl-2-oxohexan-3-YL)benzamide and its Derivatives

The classical synthesis of amides often involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. For N-(5-Methyl-2-oxohexan-3-YL)benzamide, this would involve reacting a benzoic acid derivative with 3-amino-5-methyl-2-hexanone. While effective, this approach can require harsh conditions or produce stoichiometric waste. Future research would benefit from exploring more advanced and sustainable synthetic strategies.

Catalytic Synthesis: Modern catalysis offers milder and more efficient routes. Transition-metal-catalyzed reactions, using catalysts based on palladium, rhodium, or iridium, have been developed for the C-H functionalization of benzamides and for coupling reactions. acs.orgmdpi.comresearchgate.netrsc.orgacs.org These methods could be adapted to synthesize a wide array of derivatives by modifying the benzoyl ring of N-(5-Methyl-2-oxohexan-3-YL)benzamide. For example, iridium-catalyzed C-H carbenoid functionalization could be used to build complex heterocyclic structures onto the benzamide core. acs.org Green catalysts, such as a reusable solid acid catalyst derived from diatomite earth, have also been shown to be highly efficient for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a more environmentally benign alternative. researchgate.net

Flow Chemistry: Continuous flow chemistry presents a significant advancement over traditional batch processing for amide synthesis. researchgate.netnih.gov Flow reactors allow for precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety. benthamdirect.comresearchgate.netthieme-connect.de Implementing a flow synthesis for N-(5-Methyl-2-oxohexan-3-YL)benzamide would enable more efficient production and could facilitate the rapid generation of a library of derivatives for screening in materials or other applications. benthamdirect.com For instance, a flow process using a coupling agent in a bio-derived solvent could generate the target amide in minutes at ambient temperature. benthamdirect.com

Enantioselective Synthesis: The chiral center at the third carbon of the hexan-3-yl group means that N-(5-Methyl-2-oxohexan-3-YL)benzamide can exist as enantiomers. Future research could explore the enantioselective synthesis of this compound. Peptide-catalyzed reactions, for example, have been successfully used for the atropisomeric synthesis of other chiral benzamides, suggesting a potential route for controlling the stereochemistry of the N-substituent during synthesis. acs.orgnih.gov

Table 2: Comparison of Synthetic Methodologies for Benzamide Derivatives

| Methodology | General Principle | Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Traditional Batch Synthesis | Reaction of acyl chloride with amine | Well-established, versatile | Basic synthesis of the compound and simple derivatives |

| Transition Metal Catalysis | C-H activation and cross-coupling reactions acs.orgresearchgate.net | High efficiency, novel structures, mild conditions | Creating functionalized derivatives by modifying the aromatic ring |

| Flow Chemistry | Continuous reaction in a microreactor nih.govresearchgate.net | High throughput, enhanced safety, rapid optimization | Efficient and scalable synthesis of the compound and its analogues |

Innovative Analytical Techniques for Studying N-(5-Methyl-2-oxohexan-3-YL)benzamide in Complex Mixtures

Analyzing N-(5-Methyl-2-oxohexan-3-YL)benzamide and its potential derivatives within complex matrices, such as polymer blends or reaction mixtures, requires sophisticated analytical techniques. The focus here is on structural and quantitative analysis, excluding any clinical or safety-related applications.

Advanced Chromatographic Separation: Given the compound's polarity and potential for isomeric forms, advanced chromatography is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like amides. nih.gov For highly complex mixtures, tandem chromatography techniques such as two-dimensional liquid chromatography (LC-LC) or the coupling of liquid or gas chromatography with mass spectrometry (LC-MS, GC-MS) would be invaluable. longdom.orglongdom.org LC-MS, in particular, combines the high-resolution separation of LC with the sensitive and definitive identification power of MS, making it ideal for detecting and quantifying the compound in a complex sample. longdom.orgnih.gov An established GC-MS method for other amide compounds demonstrates the potential for achieving low detection limits (0.01 mg/kg) and good linearity. google.com For separating isomers, ion-pair reversed-phase HPLC could also be explored. researchgate.net

Spectroscopic and Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzamide derivatives. One- and two-dimensional NMR techniques (COSY, HMQC, HMBC) can provide a complete assignment of proton and carbon signals, which is crucial for confirming the structure of new derivatives. mdpi.com NMR is also capable of detecting and distinguishing between isomers that may arise from restricted rotation around the C-N amide bond, a phenomenon observed in other N-substituted amides. mdpi.com

Mass spectrometry (MS) provides key information on molecular weight and fragmentation patterns, which act as a fingerprint for identification. nist.govresearchgate.net High-resolution mass spectrometry (HRMS) would be necessary to confirm the elemental composition of newly synthesized derivatives. nih.gov The characteristic fragmentation of the benzamide core (e.g., the phenyl moiety at m/z 77 and the benzoyl cation at m/z 105) combined with fragmentation of the N-alkyl chain would allow for unambiguous identification in complex mixtures. researchgate.netmassbank.eu

Table 3: Overview of Analytical Techniques for Benzamide Derivative Analysis

| Technique | Principle of Operation | Information Provided | Relevance to N-(5-Methyl-2-oxohexan-3-YL)benzamide |

|---|---|---|---|

| GC-MS / LC-MS | Separation by chromatography, detection by mass spectrometry longdom.org | Separation, molecular weight, structural fragmentation data | Quantification and identification in complex mixtures (e.g., reaction byproducts, polymer extracts) |

| Tandem Chromatography (LC-LC) | Two sequential chromatographic separations with different selectivities longdom.org | Ultra-high resolution separation of very complex samples | Isolation from highly complex matrices like environmental or material samples |

| 2D NMR (COSY, HMBC) | Correlation of nuclear spins through bonds mdpi.com | Detailed structural connectivity, unambiguous signal assignment | Definitive structure confirmation of new synthetic derivatives and isomers |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Methyl-2-oxohexan-3-yl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using reagents like EDC/HOBt or chloroacetyl chloride in solvents such as DMF or CH₂Cl₂ . Intermediates are purified via recrystallization (e.g., pet-ether) or column chromatography and characterized by TLC, melting point analysis, and spectroscopic methods (¹H/¹³C NMR, IR, and mass spectrometry) . For example, IR spectra in KBr pellets confirm carbonyl groups, while 400 MHz NMR resolves stereochemical ambiguities .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H NMR (400 MHz) identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, benzamide aromatic protons at δ 7.3–8.1 ppm) . Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) confirms molecular ion peaks and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves 3D structures, with R-factors < 0.05 indicating high accuracy . Hydrogen bonding and π-π stacking interactions are analyzed using programs like Mercury .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of N-(5-Methyl-2-oxohexan-3-yl)benzamide analogs?

- Methodological Answer :

- Catalysis : Palladium/C (Pd/C) under H₂ reduces nitro groups selectively without affecting benzamide moieties .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while Et₃N or pyridine scavenges HCl byproducts .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation steps .

- Automation : Microwave-assisted synthesis reduces reaction times (e.g., from 18 h to 1 h) .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodological Answer :

- Data Validation : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) and compare with computed spectra (e.g., ACD/Labs Percepta) .

- Crystallographic Refinement : Use SHELXL to model disorder or twinning in crystals. High-resolution data (>1.0 Å) improves electron density maps .

- Statistical Metrics : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural reliability .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., thiophene, isoxazole) at the benzamide or hexanone positions to modulate lipophilicity and hydrogen bonding .

- In Silico Screening : Use PubChem data (e.g., CID 92044402) for docking studies against targets like PARP-1 or β-cell receptors .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to prioritize lead compounds .

Q. What computational methods predict the compound’s pharmacokinetic or interaction profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 interactions using SMILES data .

- Molecular Dynamics : Simulate binding to proteins (e.g., PARP-1) using GROMACS, with force fields like AMBER to assess stability .

- QSAR Modeling : Train models on PubChem bioactivity data to predict IC₅₀ values for new analogs .

Q. How to validate purity when analytical data conflicts (e.g., HPLC vs. NMR)?

- Methodological Answer :

- Orthogonal Methods : Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4%), and DSC (melting point ±2°C) .

- Spiking Experiments : Add known impurities (e.g., unreacted benzoyl chloride) to NMR samples to identify contaminant peaks .

- Mass Balance : Compare theoretical/practical yields to trace unaccounted byproducts .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.